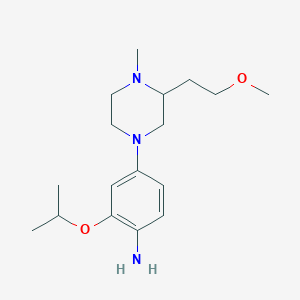
2-ISOPROPOXY-4-(3-(2-METHOXYETHYL)-4-METHYLPIPERAZIN-1-YL)ANILINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ISOPROPOXY-4-(3-(2-METHOXYETHYL)-4-METHYLPIPERAZIN-1-YL)ANILINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyethyl group and a methyl group, along with an aniline moiety substituted with a propan-2-yloxy group.
Métodos De Preparación
The synthesis of 2-ISOPROPOXY-4-(3-(2-METHOXYETHYL)-4-METHYLPIPERAZIN-1-YL)ANILINE typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common synthetic route involves the reaction of 1-methylpiperazine with 2-chloroethyl methyl ether to introduce the methoxyethyl group. This intermediate is then reacted with 2-(propan-2-yloxy)aniline under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
2-ISOPROPOXY-4-(3-(2-METHOXYETHYL)-4-METHYLPIPERAZIN-1-YL)ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine or aniline moieties are replaced by other nucleophiles.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Aplicaciones Científicas De Investigación
2-ISOPROPOXY-4-(3-(2-METHOXYETHYL)-4-METHYLPIPERAZIN-1-YL)ANILINE has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research has investigated its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound’s unique structure makes it useful in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-ISOPROPOXY-4-(3-(2-METHOXYETHYL)-4-METHYLPIPERAZIN-1-YL)ANILINE involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring and aniline moiety can interact with specific binding sites, leading to modulation of biological pathways. The methoxyethyl and propan-2-yloxy groups may enhance the compound’s solubility and bioavailability, facilitating its action at the target site.
Comparación Con Compuestos Similares
2-ISOPROPOXY-4-(3-(2-METHOXYETHYL)-4-METHYLPIPERAZIN-1-YL)ANILINE can be compared with other piperazine derivatives and aniline compounds. Similar compounds include:
4-(4-Methylpiperazin-1-yl)aniline: Lacks the methoxyethyl and propan-2-yloxy groups, resulting in different chemical properties and biological activities.
2-(Propan-2-yloxy)aniline: Lacks the piperazine ring, leading to different interactions with biological targets.
N-(2-Methoxyethyl)-4-methylpiperazine:
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H29N3O2 |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
4-[3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C17H29N3O2/c1-13(2)22-17-11-14(5-6-16(17)18)20-9-8-19(3)15(12-20)7-10-21-4/h5-6,11,13,15H,7-10,12,18H2,1-4H3 |
Clave InChI |
DPJKFPWHNCHLDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC(=C1)N2CCN(C(C2)CCOC)C)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













